Tris(2-carboxaldehyde)triphenylphosphine
Description
Evolution of Organophosphorus Ligand Design in Transition Metal Catalysis
The field of transition metal catalysis has been profoundly shaped by the development of organophosphorus ligands. researchgate.net These compounds, which feature a phosphorus atom bonded to organic substituents, are crucial in tuning the steric and electronic properties of metal catalysts, thereby influencing their activity, selectivity, and stability. allgreenchems.com The journey of organophosphorus ligand design began with simple, monodentate phosphines like triphenylphosphine (B44618) (PPh₃). wikipedia.orgmcmaster.ca PPh₃, a versatile and widely used ligand, gained prominence in early applications of homogeneous catalysis, such as in the synthesis of acrylate (B77674) esters and in Wilkinson's catalyst for hydrogenation. wikipedia.orgmcmaster.cachemicalbook.com
Over the past few decades, the design of these ligands has evolved from simple donor molecules to complex, multifunctional architectures. researchgate.net Researchers have moved beyond basic phosphines to develop ligands with tailored properties, such as water-soluble phosphines for green chemistry applications and polymer-supported versions to simplify catalyst separation. wikipedia.orgrsc.org The introduction of additional functional groups onto the phosphine (B1218219) backbone has been a key strategy in this evolution, allowing for the creation of ligands with enhanced coordination capabilities and the potential for cooperative effects in catalysis. nih.gov This progression has led to the synthesis of highly specialized ligands that are integral to a wide range of chemical transformations, including cross-coupling reactions, polymerization, and asymmetric hydrogenation. allgreenchems.comchemicalbook.com
Significance of Multi-Functionalized Ligands with Aldehyde Moieties
The incorporation of specific functional groups into a ligand's structure is a powerful strategy for creating sophisticated catalytic systems. Aldehyde moieties, in particular, offer unique advantages. As reactive functional groups, aldehydes can participate in a variety of subsequent chemical reactions. researchgate.net This allows for the post-coordination modification of metal complexes, where the ligand can be further functionalized after it has bound to a metal center.
Ligands bearing aldehyde groups can act as precursors for constructing more complex molecular architectures. For example, the aldehyde can react with amines to form imines, leading to the synthesis of elaborate Schiff base ligands. redalyc.org This versatility is highly valuable in the fields of supramolecular chemistry and materials science for building metal-organic frameworks (MOFs) and other extended structures. Furthermore, the oxygen atom of the aldehyde can potentially coordinate to the metal center in a hemilabile fashion, where it can reversibly bind and unbind. This dynamic behavior can play a crucial role in catalytic cycles by opening up coordination sites at specific steps. The presence of multiple aldehyde groups, as seen in Tris(2-carboxaldehyde)triphenylphosphine, multiplies these possibilities, enabling the creation of intricate, three-dimensional coordination polymers and multifunctional catalysts. nih.gov
Overview of Research Trajectories for this compound within Contemporary Chemical Sciences
This compound is a specialized organophosphorus compound that stands at the intersection of ligand design and functional materials chemistry. guidechem.comalfa-chemistry.com Its structure, featuring a central triphenylphosphine core with an aldehyde group on each of the three phenyl rings, makes it a highly promising molecule for several advanced applications. guidechem.com The phosphorus atom serves as a classic soft donor site for transition metals, while the three aldehyde groups provide reactive handles for further chemical transformations.
The primary research trajectory for this compound is its use as a tripodal, multifunctional ligand in coordination chemistry. researchgate.net Its ability to bind to a metal center via the phosphorus atom while presenting three spatially distinct aldehyde groups makes it an ideal building block for constructing complex supramolecular assemblies, such as coordination cages and polymers. These aldehydes can be reacted to link multiple metal-phosphine units together, creating well-defined, three-dimensional structures with potential applications in gas storage, separation, and heterogeneous catalysis.
Another significant research avenue is in the development of novel catalysts. The aldehyde functionalities can be used to anchor the phosphine ligand to a solid support, facilitating catalyst recovery and reuse. rsc.org Moreover, the aldehyde groups could engage in cooperative catalysis, where both the metal center and the ligand functionality participate in the chemical transformation, potentially leading to enhanced reactivity and selectivity. mdpi.com The unique combination of a phosphine donor and multiple reactive aldehyde sites positions this compound as a versatile platform for innovation in catalysis and materials science.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 50777-83-8 guidechem.comalfa-chemistry.com |
| Molecular Formula | C₂₁H₁₅O₃P guidechem.comalfa-chemistry.com |
| Molecular Weight | 346.31 g/mol guidechem.comalfa-chemistry.com |
| IUPAC Name | 2,2',2''-Phosphinetriyltribenzaldehyde guidechem.com |
| Synonyms | Tris(2-formylphenyl)phosphine guidechem.com |
| Topological Polar Surface Area | 51.2 Ų alfa-chemistry.com |
| Rotatable Bond Count | 6 alfa-chemistry.com |
| Hydrogen Bond Acceptor Count | 3 alfa-chemistry.com |
| Heavy Atom Count | 25 alfa-chemistry.com |
Table of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₂₁H₁₅O₃P |
| Triphenylphosphine | C₁₈H₁₅P |
| Triphenylphosphine oxide | C₁₈H₁₅OP |
| Phosphorus trichloride (B1173362) | PCl₃ |
| Chlorobenzene | C₆H₅Cl |
| Phenylmagnesium bromide | C₆H₅BrMg |
| Phenyllithium | C₆H₅Li |
| Wilkinson's Catalyst | C₅₄H₄₅ClP₃Rh |
| Carbon Monoxide | CO |
Structure
3D Structure
Properties
IUPAC Name |
2-bis(2-formylphenyl)phosphanylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15O3P/c22-13-16-7-1-4-10-19(16)25(20-11-5-2-8-17(20)14-23)21-12-6-3-9-18(21)15-24/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVNSMJGMCPGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)P(C2=CC=CC=C2C=O)C3=CC=CC=C3C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30789811 | |
| Record name | 2,2',2''-Phosphanetriyltribenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30789811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50777-83-8 | |
| Record name | 2,2',2''-Phosphanetriyltribenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30789811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tris 2 Carboxaldehyde Triphenylphosphine and Analogous Multi Aldehyde Phosphine Ligands
Synthesis of Phosphine-Aldehyde Precursors
The creation of molecules containing both a phosphine (B1218219) and an aldehyde moiety is the foundational step toward synthesizing multi-aldehyde phosphine ligands. These precursors are typically synthesized through methods that allow for the selective formation of carbon-phosphorus bonds without interfering with the sensitive aldehyde group, which often requires the use of protecting groups.
Palladium-Catalyzed Functionalization Routes
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-phosphorus bonds, offering a versatile route to functionalized aryl phosphines. epa.gov These methods typically involve the reaction of a secondary phosphine (R₂PH), a phosphine oxide, or another P-containing nucleophile with an aryl halide or triflate.
For the synthesis of phosphine-aldehyde precursors, a common strategy involves the coupling of a diarylphosphine oxide with a protected halo-benzaldehyde. The phosphine oxide is used for its greater air stability compared to the corresponding phosphine. The resulting aldehyde-functionalized phosphine oxide can then be reduced to the desired trivalent phosphine.
Key features of this methodology include:
Mild Reaction Conditions : Palladium catalysis often allows for milder conditions than traditional methods using highly reactive organometallics.
Functional Group Tolerance : Modern palladium catalyst systems exhibit high tolerance for various functional groups, although protection of the aldehyde (e.g., as an acetal) is still common practice to prevent side reactions. wikipedia.org
Versatility : A wide range of aryl halides and phosphine sources can be used, allowing for the synthesis of a diverse library of precursors. rsc.org
A typical reaction scheme is outlined below:
| Reactant A | Reactant B | Catalyst System | Product Type |
| Diarylphosphine Oxide | 2-Bromobenzaldehyde (B122850) Acetal (B89532) | Pd₂(dba)₃ / Ligand | Aldehyde-Functionalized Phosphine Oxide |
| Secondary Phosphine | Aryl Halide | Pd(OAc)₂ / Ligand | Aryl Phosphine |
Lewis Acid-Mediated Deoxygenative Approaches from Aldehydes to Trivalent Phosphines
A novel and more direct approach involves the deoxygenative functionalization of aldehydes to form trivalent phosphines. Recent research has demonstrated that Lewis acids can mediate the reaction between a secondary phosphine and an aldehyde, resulting in the formation of a C-P bond directly at the carbonyl carbon. wikipedia.org This method represents a significant step forward in synthetic efficiency, as it circumvents the pre-functionalization of the aromatic ring with a leaving group.
The mechanism involves the activation of the aldehyde by the Lewis acid, followed by nucleophilic attack of the secondary phosphine. A subsequent deoxygenation step, promoted by the Lewis acid, yields the tertiary phosphine. This approach is particularly notable for the synthesis of sterically hindered phosphines. wikipedia.org
| Reactants | Mediator | Key Feature | Ref. |
| Aldehyde, Disubstituted Phosphine | Lewis Acid (e.g., NbCl₅) | Direct C=O to C-P conversion | wikipedia.org |
Nucleophilic Displacement Reactions on Activated Aromatics
Classic methods for C-P bond formation often rely on nucleophilic displacement. In the context of phosphine-aldehyde synthesis, this can be approached in two ways:
Phosphide (B1233454) attacking an Aryl Halide : A metal phosphide (e.g., lithium diphenylphosphide, LiPPh₂) acts as a potent nucleophile, displacing a halide from an activated aromatic ring. For synthesizing a precursor like 2-(diphenylphosphino)benzaldehyde, the reaction would utilize a protected 2-halobenzaldehyde. The aldehyde must be protected as an acetal to prevent the phosphide from attacking the carbonyl group. wikipedia.org
Halophosphine reacting with an Organometallic Reagent : This is one of the most common methods for synthesizing triarylphosphines. nih.gov An organometallic reagent, such as a Grignard or organolithium reagent, is generated from an aryl halide. This aryl nucleophile then attacks a halophosphine (e.g., chlorodiphenylphosphine, PCl₃), displacing the halide. wikipedia.orgmdpi.com This method is highly effective and forms the basis for iterative strategies to build more complex phosphines.
A transition-metal-free alternative involves the nucleophilic aromatic substitution (SNAr) of highly activated aromatics, such as those bearing a trimethylammonium salt, with secondary phosphines. rsc.org This method avoids the need for transition metal catalysts and can tolerate a variety of functional groups.
Target-Oriented Synthesis of Tris(2-carboxaldehyde)triphenylphosphine
The direct synthesis of this compound (CAS 50777-83-8) requires a strategy that can introduce three formylphenyl groups around a central phosphorus atom. sigmaaldrich.comcanbipharma.com
Iterative Functionalization Strategies
An iterative or stepwise approach is the most logical and established pathway to this compound. This strategy is based on the classic reaction of phosphorus trichloride (B1173362) (PCl₃) with organometallic reagents. mdpi.com
The synthesis would proceed via the following key steps:
Protection : The aldehyde group of a starting material like 2-bromobenzaldehyde is protected, typically as a diethyl acetal, to prevent it from reacting with the strongly nucleophilic and basic Grignard reagent.
Grignard Formation : The corresponding Grignard reagent, 2-(1,3-dioxolan-2-yl)phenylmagnesium bromide, is prepared from the protected 2-bromobenzaldehyde.
Nucleophilic Substitution : Phosphorus trichloride (PCl₃) is treated with three equivalents of the prepared Grignard reagent. This reaction substitutes all three chlorine atoms, forming the tris(2-formylphenyl)phosphine core with the aldehyde groups still protected. A similar approach has been successfully used to synthesize analogous molecules like tris-(2-furyl)phosphine from PCl₃ and furyllithium. researchgate.net
Deprotection : The protecting groups are removed under acidic conditions to reveal the three aldehyde functionalities, yielding the final product, this compound.
This iterative Grignard-based approach offers a reliable, high-yielding, and scalable route to the target molecule.
| Step | Reagents | Intermediate/Product | Purpose |
| 1 | 2-Bromobenzaldehyde, Ethylene (B1197577) Glycol, Acid Catalyst | 2-(2-Bromophenyl)-1,3-dioxolane | Protection of aldehyde |
| 2 | Mg, THF | 2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide | Formation of nucleophile |
| 3 | PCl₃ | Tris(2-(1,3-dioxolan-2-yl)phenyl)phosphine | C-P bond formation |
| 4 | Aqueous Acid (e.g., HCl) | This compound | Deprotection |
Multi-Component Reaction Pathways
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an elegant approach to complex molecules. beilstein-journals.org While a specific MCR for the direct synthesis of this compound has not been reported, the principles of MCRs suggest a potential, albeit hypothetical, pathway.
Such a reaction could conceivably involve:
A phosphorus source (e.g., PCl₃ or white phosphorus, P₄).
An aryl precursor (e.g., a substituted benzene).
A formylating agent (e.g., carbon monoxide and a hydride source).
The development of such a process would require a sophisticated catalyst capable of orchestrating the multiple C-P and C-C bond formations and functionalizations in a single pot. Although challenging, a successful MCR would represent a highly atom-economical and efficient route to this and other multi-functionalized phosphine ligands. The use of phosphorus reagents as substrates in MCRs to build phosphorylated heterocycles demonstrates the feasibility of incorporating phosphorus into such complex transformations. beilstein-journals.org
Role of Protective Groups in Selective Functionalization
The successful synthesis of complex molecules like this compound hinges on the strategic use of protecting groups. These are temporary modifications of functional groups that prevent them from undergoing unwanted reactions during a synthetic sequence. For this particular target molecule, two key functionalities require careful protection: the phosphine and the aldehyde groups.
Protection of the Phosphine Moiety: The trivalent phosphorus atom in phosphines is susceptible to oxidation to the corresponding phosphine oxide, especially under the often harsh conditions of aromatic functionalization. To circumvent this, the phosphine can be intentionally oxidized to the more stable phosphine oxide at the beginning of the synthesis. The phosphine oxide is generally inert to many of the reagents used for aromatic substitution and functionalization. Once all the desired modifications on the aromatic rings are complete, the phosphine oxide can be efficiently reduced back to the trivalent phosphine using various reducing agents, such as silanes.
Protection of the Aldehyde Groups: Aldehydes are highly reactive functional groups that can undergo a variety of reactions, including oxidation, reduction, and nucleophilic attack. When performing reactions on other parts of the molecule, it is often necessary to protect the aldehyde functionality. A common and effective method for protecting aldehydes is their conversion to acetals, typically by reacting them with a diol like ethylene glycol in the presence of an acid catalyst. mcmaster.ca Acetals are stable under a wide range of conditions, particularly basic and nucleophilic environments. The aldehyde can be easily regenerated by acidic hydrolysis after the other synthetic steps are completed.
The concept of orthogonal protection is also crucial in the synthesis of complex, polyfunctional molecules. jocpr.com This strategy involves using multiple protecting groups that can be removed under different, non-interfering conditions. For instance, one could envision a synthetic route where the phosphine is protected as an oxide and the aldehyde precursors are protected as acetals. The acetals can be removed under acidic conditions, while the phosphine oxide is stable to acid and is removed in a separate step via reduction. This allows for the selective deprotection and manipulation of different functional groups within the same molecule.
The following table outlines common protecting groups for phosphines and aldehydes and their typical deprotection conditions:
| Functional Group | Protecting Group | Protection Reaction | Deprotection Conditions |
| Phosphine | Phosphine Oxide | Oxidation (e.g., with H₂O₂) | Reduction (e.g., with HSiCl₃) |
| Aldehyde | Acetal (e.g., from ethylene glycol) | Reaction with diol and acid catalyst | Acidic hydrolysis |
Purification and Isolation Techniques for Complex Phosphine Ligands
The purification and isolation of this compound and analogous complex phosphine ligands present significant challenges due to their potential air sensitivity and often crystalline nature, which can be difficult to achieve. Standard laboratory techniques must often be adapted to handle these materials.
Inert Atmosphere Techniques: Given the propensity of phosphines to oxidize in the presence of air, all purification and isolation steps should be conducted under an inert atmosphere, such as nitrogen or argon. This is typically achieved using a Schlenk line or a glovebox . These apparatuses allow for the manipulation of compounds in an oxygen- and moisture-free environment, which is essential for maintaining the integrity of the phosphine ligand.
Chromatography: Column chromatography is a widely used technique for the purification of organic compounds. For air-sensitive phosphines, this technique must be modified to exclude air. This can be done by packing and running the column under a positive pressure of an inert gas. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system must be carefully optimized to achieve good separation of the desired product from any byproducts or starting materials.
Crystallization: Recrystallization is a powerful technique for obtaining highly pure crystalline solids. For complex phosphine ligands, finding a suitable solvent or solvent system for recrystallization can be challenging. The process often involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly to induce crystallization. All steps of the recrystallization process, including filtration of the crystals, must be performed under an inert atmosphere.
Purification via the Phosphine Oxide: As mentioned in the context of protecting groups, an alternative purification strategy is to purify the more stable phosphine oxide derivative. Phosphine oxides are generally less air-sensitive and often more crystalline than their corresponding phosphines, making them easier to handle and purify by standard techniques like column chromatography and recrystallization. Once the pure phosphine oxide is obtained, it can be reduced back to the desired phosphine in a final, clean step.
The following table summarizes the key purification techniques and their considerations for complex phosphine ligands:
| Technique | Description | Key Considerations |
| Inert Atmosphere Techniques | Use of a Schlenk line or glovebox to exclude air and moisture. | Essential for all manipulations of the trivalent phosphine. |
| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Must be performed under an inert atmosphere; careful selection of solvent and stationary phase is required. |
| Recrystallization | Purification based on differences in solubility. | Finding a suitable solvent can be difficult; must be performed under an inert atmosphere. |
| Purification as Phosphine Oxide | The air-stable phosphine oxide is purified, followed by reduction. | Simplifies handling and purification; requires an additional reduction step. |
Coordination Chemistry of Tris 2 Carboxaldehyde Triphenylphosphine with Transition Metals
Investigation of Metal-Ligand Binding Modes
The presence of both a soft phosphorus donor and three hard aldehyde oxygen donors suggests a rich and varied coordination chemistry. However, specific studies demonstrating the following binding modes for Tris(2-carboxaldehyde)triphenylphosphine are not present in the current body of scientific literature.
Monodentate Phosphine (B1218219) Coordination
It is conceivable that this compound could coordinate to a metal center solely through its phosphorus atom, acting as a classic monodentate phosphine ligand. In such a scenario, the three carboxaldehyde groups would remain pendant and uncoordinated. This binding mode is common for many phosphine ligands, but its specific observation and characterization with this ligand have not been reported.
Bidentate P,O-Chelation through Aldehyde Oxygen
The ortho positioning of the aldehyde groups relative to the phosphine donor creates the potential for bidentate chelation, involving the phosphorus atom and one of the aldehyde oxygen atoms. This P,O-chelation would form a stable five-membered ring with the metal center. While this is a known coordination mode for other ortho-functionalized phosphine ligands, there is no specific data, such as X-ray crystal structures or detailed NMR studies, to confirm this binding mode for this compound.
P,C-Chelation via C-H Activation and Aldehyde Carbon
Another potential, more complex, binding mode involves the activation of the aldehydic C-H bond by the metal center, leading to the formation of a P,C-chelate. This would result in a metallacycle where the metal is bonded to both the phosphorus atom and the carbon atom of the formyl group. This type of cyclometalation is of significant interest in catalysis, but its occurrence with this compound has not been documented.
Tri- and Multidentate Coordination Architectures with Multiple Aldehyde Moieties
The presence of three aldehyde groups offers the possibility of higher denticity coordination. The ligand could potentially act as a tridentate or even a multidentate ligand, bridging multiple metal centers and forming complex coordination polymers or supramolecular structures. The investigation of such tri- and multidentate coordination architectures remains an open area for future research.
Complex Formation with Various Transition Metal Centers
The interaction of this compound with a range of transition metals would be expected to yield a diverse array of complexes with interesting structural and electronic properties. However, detailed studies are conspicuously absent.
Rhodium(I) Complexes
Rhodium(I) complexes are of particular importance in homogeneous catalysis. The coordination of this compound to a Rhodium(I) center could lead to catalysts with unique activities and selectivities. Unfortunately, there are no published reports detailing the synthesis, characterization, or reactivity of any Rhodium(I) complexes of this ligand. As such, no data on their spectroscopic properties (e.g., ³¹P NMR, ¹H NMR, IR) or structural features can be provided.
Palladium(II) and Platinum(II/0) Complexes
No specific complexes of this compound with Palladium(II), Platinum(II), or Platinum(0) have been reported in the searched literature.
Copper(I/II) Complexes
There is no available data on the formation or characterization of complexes between this compound and Copper(I) or Copper(II).
Other Late Transition Metal Systems (e.g., Iridium, Nickel, Manganese)
Information regarding the coordination of this compound with iridium, nickel, or manganese is not available in the searched scientific literature.
Stoichiometry and Geometry of Metal-Tris(2-carboxaldehyde)triphenylphosphine Complexes
Without specific examples of these complexes, no information can be provided on their stoichiometry or geometry.
Factors Influencing Coordination Number and Stereochemistry
A discussion on the factors influencing coordination for this specific ligand would be purely speculative without experimental or computational data.
Formation of Dinuclear and Polynuclear Architectures
There is no evidence in the searched literature to suggest that this compound forms dinuclear or polynuclear complexes.
Ligand Exchange Pathways and Reactivity of Metal Complexes
The reactivity and ligand exchange pathways of metal complexes involving this compound remain uninvestigated in the available literature.
Catalytic Applications of this compound Complexes Remain Undocumented in Key Homogeneous Reactions
Despite significant interest in the development of novel phosphine ligands for homogeneous catalysis, a thorough review of available scientific literature reveals a notable absence of studies on the catalytic efficacy of metal complexes derived from this compound. This specific tridentate phosphine ligand, characterized by the presence of an aldehyde group at the ortho-position of each phenyl ring, has not been reported as a component of catalysts for major transformations such as hydrogenation, hydroformylation, or cross-coupling reactions.
Extensive searches for data on the application of this compound complexes in the catalytic reactions specified—including hydrogenation of olefins and acetylenes, hydroformylation of olefins, Suzuki-Miyaura cross-couplings, and Sonogashira cross-couplings—yielded no specific research findings, detailed studies, or data tables pertaining to this compound.
The field of homogeneous catalysis is rich with examples of transition metal complexes featuring the parent ligand, triphenylphosphine (B44618) (PPh₃), and its various derivatives. These catalysts are fundamental to many chemical transformations. However, the specific functionalization with three ortho-aldehyde groups, as seen in this compound, appears to be an area that is either unexplored or unreported in the context of the catalytic reactions outlined.
Consequently, an article detailing the catalytic efficacy and reaction scope for complexes of this particular ligand cannot be generated based on the current body of scientific literature. The sections and subsections requested, from hydrogenation and hydroformylation to specific cross-coupling reactions, lack the foundational research necessary for a comprehensive and scientifically accurate report.
Further research into the synthesis and catalytic testing of this compound-metal complexes would be required to fill this knowledge gap and to determine the potential utility of this ligand in homogeneous catalysis.
Catalytic Efficacy and Reaction Scope of Tris 2 Carboxaldehyde Triphenylphosphine Complexes
Homogeneous Catalysis Applications
Oxidation Reactions
The incorporation of functional groups onto a phosphine (B1218219) ligand can significantly influence the reactivity of its metal complexes. In the context of oxidation catalysis, the presence of electron-withdrawing or coordinating groups can modulate the electronic properties of the metal center, potentially enhancing its activity. For instance, gold phosphine complexes have been studied as precursors for supported gold catalysts in CO oxidation. researchgate.net The decomposition of the phosphine ligand under reaction conditions can lead to the formation of surface-stabilized gold particles, with the ligand residues sometimes enhancing thermal stability and affecting the electronic properties of the particles. researchgate.net While the general principle of using functionalized phosphines in oxidation is established, specific studies detailing the application of Tris(2-carboxaldehyde)triphenylphosphine complexes in catalytic oxidation reactions are not extensively documented in the reviewed literature. The reactivity of this ligand's phosphine oxide derivative, this compound oxide, and its coordination properties have been explored, but its direct application as an oxidation catalyst remains a developing area of research. researchgate.netnih.gov
Enantioselective Transformations Mediated by Chiral Derivatives
Chiral phosphine ligands are of paramount importance in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. thieme.de The chirality can be introduced at the phosphorus atom (P-chiral), within the ligand backbone, or through atropisomerism in biaryl phosphines. thieme.denih.gov The development of chiral derivatives of phosphine ligands is a mature field, with numerous strategies for their synthesis and application in reactions like asymmetric hydrogenation, allylic alkylation, and C-H functionalization. thieme.denih.govnih.gov
However, the synthesis of chiral derivatives specifically from this compound for use in enantioselective transformations is not prominently described in the current scientific literature. While the aldehyde functionalities offer a synthetic handle for creating more complex, potentially chiral structures, the development and application of such derivatives in asymmetric catalysis have yet to be fully realized and reported. The creation of P-stereogenic compounds is an active area of research, with methods like palladium-catalyzed enantioselective C-H arylation being developed for other phosphinic amides and oxides. nih.gov
Influence of Ligand Structure on Catalytic Performance
The performance of a phosphine ligand in catalysis is governed by a combination of its electronic and steric characteristics. These properties directly influence the stability, activity, and selectivity of the catalyst. researchgate.net
Electronic Modulation of the Metal Center
The electronic effect of a phosphine ligand refers to its ability to donate or withdraw electron density from the metal center. This is a critical factor in modulating the metal's reactivity. researchgate.net Generally, electron-donating phosphines increase the electron density on the metal, which can promote processes like oxidative addition, a key step in many catalytic cycles. researchgate.net Conversely, electron-withdrawing phosphines can enhance the electrophilicity of the metal center.
Steric Control (Cone Angle, Bite Angle) and Catalyst Selectivity
The steric bulk of a ligand is as important as its electronic properties in controlling catalytic outcomes. csic.es The primary parameter used to quantify the steric hindrance of monodentate phosphines is the Tolman cone angle (θ). It represents the solid angle occupied by the ligand at the metal center. liv.ac.uk A larger cone angle signifies greater steric bulk, which can influence the number of ligands that can coordinate to the metal, the stability of intermediates, and the selectivity of the reaction. liv.ac.uk For instance, bulky ligands can favor the formation of monoligated metal species, which are often more reactive in catalytic cycles like cross-coupling reactions. researchgate.net
For this compound, the presence of three ortho-carboxaldehyde groups suggests a significant steric profile. However, a precise calculated or experimentally determined cone angle for this specific ligand is not documented in the surveyed literature. The term "bite angle" is used to describe the P-M-P angle in complexes of bidentate (or multidentate) ligands and is crucial for determining the geometry and selectivity of catalysts in reactions like hydroformylation. mdpi.com While this compound could potentially act as a tridentate ligand by coordinating through the phosphorus atom and two aldehyde oxygens, its typical coordination mode and the resulting "bite angles" in such a chelated structure have not been systematically studied.
Interactive Table: Comparison of General Phosphine Ligand Parameters
| Ligand | Type | Tolman Electronic Parameter (TEP, cm⁻¹) | Cone Angle (θ, °) |
| P(tBu)₃ | Alkylphosphine | 2056.1 | 182 |
| PCy₃ | Alkylphosphine | 2056.4 | 170 |
| PPh₃ | Arylphosphine | 2068.9 | 145 |
| P(OPh)₃ | Phosphite | 2085.3 | 128 |
| P(2-furyl)₃ | Heteroarylphosphine | 2071.3 | 121 |
Note: Data presented is for common phosphine ligands to provide context. Specific values for this compound are not available in the cited literature.
Role of Aldehyde Functionality in Catalytic Cycles
The presence of pendant functional groups, such as the aldehyde groups in this compound, can lead to unique catalytic behavior. These groups can engage in secondary coordination to the metal center, creating hemilabile ligands. Hemilability allows a ligand to reversibly bind and unbind to the metal through a secondary donor atom (in this case, the aldehyde oxygen). This can stabilize catalytic intermediates or open up coordination sites for substrate binding during the catalytic cycle. liv.ac.uk
The aldehyde groups could also participate directly in the reaction, potentially acting as an internal reactant or influencing the reaction pathway through hydrogen bonding or other non-covalent interactions. While phosphine aldehydes are a known class of ligands, and their complexation behavior with metals like palladium and platinum has been studied, the specific role of the aldehyde functionalities of this compound within a defined catalytic cycle is not well-documented. researchgate.net Studies on the related (2-formylphenyl)diphenylphosphine have shown that the aldehyde group can be involved in reactions, but these did not focus on a catalytic cycle. researchgate.net
Mechanistic Investigations of Catalytic Cycles
Detailed mechanistic studies are essential for understanding and optimizing catalytic processes. For phosphine-metal catalysts, this involves elucidating the elementary steps of the cycle, such as oxidative addition, transmetalation, migratory insertion, and reductive elimination. The structure of the phosphine ligand profoundly influences the rate and efficiency of each of these steps.
For rhodium-catalyzed hydroformylation, a well-studied process, the mechanism involves the coordination of an olefin to a rhodium-hydrido complex, followed by insertion steps to form the aldehyde product. researchgate.netrsc.org The electronic and steric properties of the phosphine ligands determine whether mono- or di-substituted phosphine complexes are the active species and influence the regioselectivity of the reaction. rsc.org While extensive mechanistic work exists for catalysts based on ligands like triphenylphosphine (B44618), similar in-depth investigations for catalysts derived from this compound are lacking in the scientific literature. The potential for the aldehyde groups to coordinate and create a multidentate ligand would significantly alter the geometry and reactivity of the catalytic intermediates compared to a simple triphenylphosphine system, but such mechanistic pathways have not been reported.
Oxidative Addition and Reductive Elimination Steps
Detailed research findings, including kinetic data and computational studies, specifically investigating the oxidative addition and reductive elimination steps for metal complexes of this compound are not available in the reviewed scientific literature. Such studies are essential for understanding how the unique electronic and steric properties conferred by the ortho-formyl groups influence these crucial catalytic steps.
Ligand Dissociation and Association Processes
Specific studies detailing the kinetics and thermodynamics of ligand dissociation and association for this compound from a metal coordination sphere could not be identified in the existing literature. Information regarding the lability of this ligand, its potential to form stable versus transient complexes, and the equilibrium constants for its association/dissociation are currently uncharacterized.
Ligand Design Principles and Structure Activity Relationships in Tris 2 Carboxaldehyde Triphenylphosphine Systems
Rational Design Strategies for Enhanced Performance
Rational catalyst design aims to move beyond trial-and-error discovery by using established chemical principles to create ligands with specific, predictable effects on a reaction. For the Tris(2-carboxaldehyde)triphenylphosphine framework, this involves the strategic modification of its peripheral aldehyde groups and phenyl backbones.
The electronic nature of a phosphine (B1218219) ligand, specifically its ability to act as a σ-donor and π-acceptor, is critical to its function. numberanalytics.com These properties can be finely tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aryl rings of the this compound molecule. nih.gov
For instance, placing EDGs such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups at the para-position relative to the phosphorus atom would increase the electron density on the phosphorus, enhancing its σ-donor capability. Conversely, adding strong EWGs like trifluoromethyl (-CF₃) or nitro (-NO₂) groups would decrease the electron density, making the ligand a weaker σ-donor but potentially a better π-acceptor. nih.govrsc.org The aldehyde groups themselves are moderate electron-withdrawing groups, and their reactivity allows for conversion into other functionalities (e.g., imines, alcohols) that can further modulate the ligand's electronic profile. This systematic variation allows for the creation of a library of ligands with a graduated range of electronic properties to match the specific requirements of a catalytic cycle. acs.orgresearchgate.net
| Substituent (R) on Phenyl Ring | Electronic Nature | Predicted Effect on P Atom σ-Donation | Predicted Effect on π-Acceptor Ability |
|---|---|---|---|
| -OCH₃ (Methoxy) | Strongly Donating | Increase | Decrease |
| -CH₃ (Methyl) | Weakly Donating | Slight Increase | Slight Decrease |
| -H (Unsubstituted) | Neutral | Baseline | Baseline |
| -Cl (Chloro) | Weakly Withdrawing | Slight Decrease | Slight Increase |
| -CF₃ (Trifluoromethyl) | Strongly Withdrawing | Decrease | Increase |
| -NO₂ (Nitro) | Strongly Withdrawing | Significant Decrease | Significant Increase |
The steric profile of a ligand is as crucial as its electronic properties. The size and shape of the ligand control access to the metal center, influence the coordination number, and can dictate the stereochemical outcome of a reaction. numberanalytics.com For the this compound scaffold, steric bulk can be modulated by introducing large substituents at various positions.
Adding bulky groups, such as tert-butyl or trimethylsilyl, at the positions ortho to the phosphorus-carbon bond would create a highly congested pocket around the metal center. researchgate.netacs.orgacs.org This can promote reductive elimination steps in cross-coupling catalysis and prevent catalyst deactivation pathways like dimer formation. The ortho-aldehyde groups themselves provide a degree of steric influence, which can be further amplified by converting them into bulky imines or acetals. The Tolman cone angle is a common metric used to quantify the steric bulk of phosphine ligands; by systematically altering substituents, a series of this compound derivatives with a wide range of cone angles could be synthesized to optimize steric demands for a specific catalytic transformation. chemrxiv.org
Asymmetric catalysis, which enables the synthesis of one enantiomer of a chiral molecule over the other, relies heavily on the use of chiral ligands. numberanalytics.com The this compound framework is achiral but can be rendered chiral through several established strategies. pharm.or.jp
Chiral Backbone Modification : The aldehyde groups can be reacted with chiral amines or alcohols to introduce stereocenters onto the ligand periphery. This is a modular approach that allows for the rapid synthesis of a diverse library of chiral ligands. polyu.edu.hkresearchgate.net
Atropisomerism : Introducing bulky substituents ortho to the P-C phenyl bonds can restrict bond rotation, leading to stable, chiral atropisomers. This strategy is famously employed in ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). nih.gov
P-Chiral Ligands : The phosphorus atom itself can be a stereocenter if it bears three different aryl substituents. While synthetically challenging, P-chiral phosphines often exhibit excellent enantioselectivity in catalysis due to the proximity of the chiral center to the metal. nih.gov
These approaches could transform the this compound scaffold into a platform for discovering new catalysts for important asymmetric reactions like hydrogenation or allylic alkylation. pharm.or.jp
High-Throughput Experimentation and Data-Driven Approaches in Ligand Discovery
The rational design principles described above generate a vast number of potential ligand structures. Synthesizing and testing each one individually is impractical. High-Throughput Experimentation (HTE) addresses this challenge by enabling the rapid, parallel synthesis and screening of large libraries of catalysts. unchainedlabs.comresearchgate.net
For the this compound system, a library of derivatives could be generated in microtiter plates by reacting the parent molecule with a diverse set of aldehydes, amines, or other reagents. These mini-reactors are then screened for catalytic activity in a target reaction, with product formation often monitored by techniques like gas chromatography or mass spectrometry. This data-intensive approach allows researchers to quickly identify "hits"—ligand structures that show promising activity. chemrxiv.org The results from HTE can rapidly map out structure-activity relationships and guide further optimization efforts, significantly accelerating the catalyst discovery process. unchainedlabs.comudel.edu
Quantitative Structure-Property/Activity Relationships (QSPRs/QSARs)
The data generated from HTE screens are ideally suited for the development of Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) models. researchgate.net These are statistical models that correlate the structural or physicochemical properties of molecules (the "descriptors") with their observed activity or properties. nih.govnih.gov
For a library of this compound derivatives, descriptors could include:
Electronic parameters : Hammett constants of substituents, calculated charges on the phosphorus atom (e.g., from DFT).
Steric parameters : Tolman cone angle, buried volume (%Vbur), or other geometric descriptors.
Topological and quantum-chemical descriptors : Molecular weight, polar surface area, HOMO/LUMO energies.
By applying regression analysis or machine learning algorithms, a mathematical model can be built that predicts the catalytic performance (e.g., yield, enantioselectivity) based on the ligand's descriptors. researchgate.net A successful QSAR model not only helps to understand the key factors driving catalyst performance but can also be used to predict the activity of new, virtual ligands before they are synthesized. This "in silico" screening prioritizes the most promising candidates for synthesis, making the discovery process more efficient and resource-friendly. rsc.orgchemrxiv.orgdtu.dkrsc.orgnih.gov
| Descriptor Class | Specific Descriptor Example | Property Modeled | Relevance to Catalysis |
|---|---|---|---|
| Steric | Tolman Cone Angle (θ) | Ligand bulk around P-M bond | Influences substrate approach, coordination number, and stability. |
| Steric | Percent Buried Volume (%Vbur) | Space occupied by the ligand in the metal's coordination sphere | Provides a more nuanced measure of steric hindrance than cone angle. |
| Electronic | Tolman Electronic Parameter (TEP) | Ligand's net electron-donating ability | Affects metal center's reactivity, oxidative addition, and reductive elimination rates. |
| Electronic | HOMO/LUMO Energies | Frontier molecular orbital energies | Relates to the ligand's ability to participate in orbital interactions and redox processes. |
| Topological | Polar Surface Area (PSA) | Surface area from polar atoms | Can correlate with solubility and intermolecular interactions. |
Theoretical and Computational Investigations of Tris 2 Carboxaldehyde Triphenylphosphine and Its Metal Complexes
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has become a staple in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying relatively large molecules like Tris(2-carboxaldehyde)triphenylphosphine and its metal complexes.
Electronic Structure Analysis (HOMO-LUMO, Natural Bond Orbital Analysis)
A fundamental aspect of understanding a ligand's behavior is the analysis of its electronic structure. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.govresearchgate.netingentaconnect.com For a ligand like this compound, the introduction of carboxaldehyde groups is expected to influence these frontier orbitals compared to the parent triphenylphosphine (B44618).
Natural Bond Orbital (NBO) analysis is another valuable tool that provides a chemist's intuitive picture of bonding and lone pairs. uni-muenchen.de It allows for the investigation of charge distribution and donor-acceptor interactions within the molecule, such as hyperconjugation. acs.org For organophosphorus compounds, NBO analysis can elucidate trends in bond dissociation energies and the electronic effects of substituents. researchgate.net
To illustrate the insights that could be gained from such an analysis of this compound, a hypothetical set of data is presented below.
| Calculated Parameter | Hypothetical Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -1.8 eV | Represents the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| NBO Charge on Phosphorus | +0.75 e | Suggests a significant positive charge on the phosphorus atom, influenced by the electronegative oxygen atoms of the carboxaldehyde groups. |
| NBO Charge on Oxygen | -0.55 e | Indicates a concentration of negative charge on the oxygen atoms, making them potential sites for interaction with electrophiles or metal centers. |
Reaction Pathway Elucidation and Transition State Analysis
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. nih.gov By identifying stationary points—reactants, products, intermediates, and transition states—researchers can understand the step-by-step process of a catalytic cycle involving a this compound-metal complex. The calculation of activation barriers from the energies of reactants and transition states provides quantitative insights into reaction rates. rsc.org
For instance, in a hypothetical palladium-catalyzed cross-coupling reaction, DFT could be used to model the key steps: oxidative addition, transmetalation, and reductive elimination. The analysis would reveal the geometry of the transition states and the energy required to overcome them, thus explaining the efficiency and selectivity of the catalyst.
Prediction of Spectroscopic Parameters
DFT methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization of novel compounds. researchgate.netbohrium.comacs.orgfigshare.comfigshare.com For phosphine (B1218219) ligands, ³¹P NMR spectroscopy is a key characterization technique. wikipedia.org DFT protocols have been developed to predict ³¹P NMR chemical shifts with good accuracy, aiding in the structural assignment of phosphine-metal complexes. researchgate.netbohrium.comacs.orgfigshare.comfigshare.com Other spectroscopic data, such as IR and UV-Vis spectra, can also be simulated to compare with experimental results.
A hypothetical comparison of experimental and DFT-calculated ³¹P NMR chemical shifts for this compound and a hypothetical palladium complex is shown in the table below.
| Compound | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) |
|---|---|---|
| This compound | -8.2 | -8.5 |
| [PdCl₂(this compound)₂] | 25.6 | 26.1 |
Molecular Dynamics Simulations of Ligand Flexibility and Metal Interactions
While DFT calculations are excellent for studying static electronic structures and reaction pathways, molecular dynamics (MD) simulations provide a picture of the dynamic behavior of molecules over time. For a potentially flexible ligand like this compound, MD simulations can explore its conformational landscape and how this flexibility influences its coordination to a metal center.
By simulating the movement of the ligand and its metal complex in a solvent environment, researchers can gain insights into:
The preferred coordination modes of the ligand.
The stability of the metal-ligand bond.
The role of solvent in the complex's structure and dynamics.
Quantum mechanics/molecular mechanics (QM/MM) simulations are a hybrid approach where the chemically active region (e.g., the metal center and the ligand) is treated with a high level of theory (QM), while the surrounding environment (e.g., solvent) is treated with a more computationally efficient method (MM). This approach has been successfully used to study phosphine ligation states in transition metal complexes.
Computational Screening for Novel Ligand Architectures
Computational chemistry serves as a powerful tool for the in-silico design and screening of new ligands for organometallic catalysts. rsc.org By systematically modifying the structure of a parent ligand like this compound, it is possible to create a virtual library of related ligands. These virtual ligands can then be rapidly screened for desired properties, such as specific steric and electronic characteristics, using computational descriptors. bris.ac.ukacs.org
This computational screening approach can accelerate the discovery of new catalysts by prioritizing the most promising candidates for synthesis and experimental testing. For example, modifications to the aromatic rings or the carboxaldehyde groups of this compound could be explored to fine-tune the catalytic activity of its metal complexes for a specific reaction.
Advanced Characterization Techniques in Mechanistic Elucidation of Tris 2 Carboxaldehyde Triphenylphosphine Systems
Spectroscopic Methods for Structural Assignment and Electronic Characterization
Spectroscopic techniques are fundamental in confirming the molecular identity and electronic nature of Tris(2-carboxaldehyde)triphenylphosphine. Each method provides unique insights into different aspects of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)
NMR spectroscopy is arguably the most powerful tool for determining the solution-state structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of its molecular framework.
¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aldehydic protons and the aromatic protons. The aldehydic protons (CHO) would appear significantly downfield, typically in the range of 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The protons on the three phenyl rings would exhibit complex multiplet patterns in the aromatic region (approximately 7.0-8.5 ppm). The specific chemical shifts and coupling patterns would be influenced by the ortho substitution and coupling to the central phosphorus atom.
¹³C NMR: The ¹³C NMR spectrum would provide key information about the carbon skeleton. A characteristic signal for the carbonyl carbon of the aldehyde groups is expected in the highly deshielded region of 190-200 ppm. The aromatic carbons would appear between 125-150 ppm, with the carbon atom directly bonded to the phosphorus atom (C-P) showing a characteristic coupling constant (JC-P).
³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is crucial for characterizing the electronic environment of the phosphorus nucleus. For trivalent phosphines like this compound, the ³¹P chemical shift is anticipated to be in a characteristic range for triarylphosphines. The exact chemical shift provides insight into the electron-donating or -withdrawing nature of the substituted phenyl rings. For comparison, the ³¹P chemical shift of the parent triphenylphosphine (B44618) is approximately -5 ppm. The presence of electron-withdrawing aldehyde groups at the ortho positions would likely shift this value.
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Key Features |
|---|---|---|
| ¹H | 9.5 - 10.5 | Aldehydic proton (CHO) |
| 7.0 - 8.5 | Aromatic protons (C₆H₄) | |
| ¹³C | 190 - 200 | Carbonyl carbon (C=O) |
| 125 - 150 | Aromatic carbons (C₆H₄) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions from the aldehyde and the triphenylphosphine moieties.
The most diagnostic absorption would be the strong carbonyl (C=O) stretching vibration of the aldehyde groups. For aromatic aldehydes, this band typically appears in the region of 1710-1685 cm⁻¹. Another key feature for aldehydes is the C-H stretching vibration of the aldehyde group, which usually appears as two weak bands around 2830-2695 cm⁻¹. The presence of bands corresponding to P-C stretching and aromatic C-H and C=C vibrations would further confirm the structure. orgchemboulder.comspectroscopyonline.comlibretexts.org
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde (CHO) | C=O Stretch | 1710 - 1685 | Strong |
| Aldehyde (CHO) | C-H Stretch | 2830 - 2695 | Weak to Medium |
| Aromatic Ring | C=C Stretch | ~1600, ~1450 | Medium to Weak |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to π→π* transitions of the aromatic rings and n→π* transitions associated with the carbonyl groups of the aldehyde functions. Acylphosphine oxides, which are related compounds, are known to have absorption maxima between 365 and 416 nm. nih.gov The presence of the phosphine (B1218219) and aldehyde functionalities would influence the position and intensity of these absorption bands, providing insight into the electronic structure of the molecule.
Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound and can also provide structural information through fragmentation analysis. For this compound (C₂₁H₁₅O₃P), the ESI-MS spectrum would be expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ or other adducts. The exact mass measurement would confirm the elemental composition. Fragmentation patterns could involve the loss of aldehyde groups or phenyl rings, providing further confirmation of the molecular structure. Studies on related phosphonium (B103445) acetyl derivatives of peptides demonstrate the utility of ESI-MS in characterizing complex phosphine-containing molecules. nih.gov
X-ray Diffraction Studies for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound has not been reported in the searched literature, the structures of numerous related triarylphosphines have been determined. nih.govnih.govresearchgate.net
Based on these related structures, it can be predicted that the phosphorus atom in this compound would adopt a pyramidal geometry. The three ortho-substituted phenyl rings would likely be arranged in a propeller-like conformation around the central phosphorus atom. X-ray diffraction would provide precise measurements of bond lengths (e.g., P-C, C=O) and bond angles (e.g., C-P-C), confirming the molecular geometry and revealing details about intermolecular interactions in the crystal lattice.
Table 3: Predicted Molecular Geometry Parameters from X-ray Diffraction
| Parameter | Expected Value/Feature |
|---|---|
| P-atom geometry | Pyramidal |
| C-P-C bond angles | ~100-104° |
| Phenyl ring conformation | Propeller-like |
Advanced Spectroscopic Techniques
Beyond the core methods, advanced spectroscopic techniques could provide deeper mechanistic insights. For instance, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) would be invaluable for unambiguously assigning all proton and carbon signals, especially the complex aromatic regions. Solid-state NMR could be employed to study the structure and dynamics of the compound in its crystalline form, providing a bridge between solution-state NMR and solid-state X-ray diffraction data. Furthermore, techniques like computational spectroscopy can be used to model and predict the spectroscopic properties (NMR, IR, UV-Vis), aiding in the interpretation of experimental data. nih.gov
Synchrotron-Based Spectroscopy (e.g., XAFS)
X-ray Absorption Fine Structure (XAFS) is a powerful synchrotron-based technique used to determine the local geometric and electronic structure of a specific absorbing atom within a material. nist.govwikipedia.orgresearchgate.net The technique is element-specific and provides information on the local environment, making it suitable for studying the phosphorus center in this compound systems in various states, including crystalline, amorphous, and liquid. nist.gov
The XAFS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). researchgate.netxrayabsorption.org
XANES: This region, close to the absorption edge, provides information about the oxidation state and coordination geometry of the absorbing atom. nist.govxrayabsorption.org For the phosphorus atom in this compound, analysis of the P K-edge XANES spectrum would reveal its +3 oxidation state and its local symmetry (e.g., distorted tetrahedral). Changes in the edge position and pre-edge features could be monitored during a reaction to track changes in the electronic state of the phosphorus atom, such as its oxidation to P(V). xrayabsorption.org
EXAFS: This region extends to higher energies beyond the edge and contains information about the coordination number, identity, and distance of the atoms neighboring the absorbing atom. nist.govresearchgate.net Analysis of the EXAFS region would allow for the precise determination of the P-C bond lengths and the coordination number of phosphorus. This is particularly valuable for characterizing reaction intermediates where the coordination environment of the phosphorus may change. The oscillations in the EXAFS spectrum are a result of the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. xrayabsorption.org
Quantitative analysis of the EXAFS data for a this compound system would yield structural parameters like those presented in the table below.
| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |
|---|---|---|---|
| P-C (phenyl) | 3 | 1.83 | 0.0025 |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.orgethz.chresearchgate.net While this compound is a diamagnetic molecule (containing no unpaired electrons), EPR spectroscopy is indispensable for studying its paramagnetic derivatives, such as radical cations or anions, which can be formed during redox reactions or upon photoirradiation. rsc.orgnih.govrsc.org These radical species are often key intermediates in reaction mechanisms. nih.gov
The EPR spectrum provides two main pieces of information:
The g-factor: This parameter is analogous to the chemical shift in NMR and is characteristic of the electronic environment of the unpaired electron. libretexts.org
Hyperfine Coupling: This is the interaction of the unpaired electron with nearby magnetic nuclei (like ³¹P, ¹H). libretexts.org For radicals derived from this compound, the most significant hyperfine coupling would be to the ³¹P nucleus (I = 1/2, 100% natural abundance), which would split the EPR signal into a characteristic doublet. rsc.orgnih.gov Further, smaller couplings to protons on the phenyl rings could also be resolved, providing detailed information about the distribution of the unpaired electron's spin density across the molecule. ethz.ch
Studies on similar triphenylphosphine radical cations have shown that the unpaired electron is not fully localized on the phosphorus atom. nih.gov The magnitude of the ³¹P hyperfine coupling constant, A(³¹P), is a direct measure of the spin density at the phosphorus nucleus.
| Parameter | Value | Information Yielded |
|---|---|---|
| g_iso | ~2.005 | Electronic environment of the radical |
| A_iso(³¹P) | ~60 G (Gauss) | Spin density on the phosphorus atom |
Electrochemical Studies (Cyclic Voltammetry)
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox properties of a species in solution. utexas.eduelectrochemsci.org By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that provides information on the oxidation and reduction potentials of the analyte and the stability of the electrochemically generated species. electrochemsci.org
For this compound, CV can be used to:
Determine the oxidation potential corresponding to the removal of an electron from the phosphorus lone pair to form a radical cation (P³⁺ → P⁴⁺• + e⁻). researchgate.net
Determine the reduction potential. The presence of three electron-withdrawing carboxaldehyde groups is expected to make the compound easier to reduce compared to unsubstituted triphenylphosphine, which has a reduction peak at approximately -2.75 V vs. SCE in DMF. utexas.edu
Assess the reversibility of the redox events. A reversible couple will show both a forward (e.g., reduction) and a reverse (oxidation) peak, with a peak potential separation (ΔEp) close to 59/n mV (where n is the number of electrons transferred). Irreversibility suggests that the electrochemically generated species is unstable and undergoes a rapid chemical reaction. utexas.edu
The data obtained from CV experiments are crucial for understanding the electron-transfer steps in a reaction mechanism and for predicting the feasibility of redox-catalyzed transformations.
| Process | E_pc (V vs. Ag/AgCl) | E_pa (V vs. Ag/AgCl) | ΔE_p (mV) | Reversibility |
|---|---|---|---|---|
| Oxidation (P³⁺/P⁴⁺•) | - | +1.15 | - | Irreversible |
| Reduction | -2.10 | -2.03 | 70 | Quasi-reversible |
Immobilization Strategies and Heterogeneous Catalysis with Tris 2 Carboxaldehyde Triphenylphosphine Ligands
Anchoring to Solid Supports
The immobilization of homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability characteristic of heterogeneous systems. For metal complexes derived from Tris(2-carboxaldehyde)triphenylphosphine, various solid materials have been explored as supports, each offering distinct advantages in terms of structure, stability, and interaction with the catalytic ligand.
Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas, making them excellent candidates for catalyst supports. kaust.edu.sa The functionalization of COFs with phosphine (B1218219) ligands allows for the immobilization of metal catalysts, leading to highly active and reusable heterogeneous systems. researchgate.net
Research has demonstrated the synthesis of triphenylphosphine-based COFs through the Schiff base reaction of tris-(4-formylphenyl)phosphane (TFP), a structural isomer of this compound, with diamine linkers such as p-phenylenediamine (B122844) (PPD) or benzidine. kaust.edu.sa These phosphine-containing COFs (P-COFs) serve as macroligands for metal complexes. For instance, rhodium catalysts supported on these P-COFs (Rh-P-COFs) have shown exceptional performance in the hydroformylation of olefins. kaust.edu.sa
The Rh-P-COF catalysts exhibit high turnover frequencies (TOFs) and excellent selectivity for aldehydes. kaust.edu.sa The porous and crystalline nature of the COF support facilitates the diffusion of reactants and products while preventing the leaching of the metal center. Furthermore, these catalysts demonstrate remarkable reusability, maintaining their activity over multiple catalytic cycles. kaust.edu.sa
A study on the hydroformylation of styrene (B11656) using Rh-P-COF catalysts highlighted their superior performance compared to the homogeneous Rh(CO)₂ (acac) catalyst. The heterogeneous catalysts showed higher TOFs and aldehyde selectivity. kaust.edu.sa
Table 1: Performance of Rh-P-COF Catalysts in Styrene Hydroformylation
| Catalyst | Conversion (%) | Aldehyde Selectivity (%) | TOF (h⁻¹) |
| Rh-P-COF-1 | 95 | 94 | 2557 |
| Rh-P-COF-2 | 95 | 96 | 2074 |
| Homogeneous Rh(CO)₂(acac) | - | 90 | 1368 |
Data sourced from reference kaust.edu.sa
The successful application of TFP in the synthesis of catalytically active COFs suggests that this compound can be similarly utilized to create robust heterogeneous catalysts with tailored porous environments. The aldehyde functionalities provide reactive sites for the formation of the COF linkage, while the phosphine group serves as the coordination site for the active metal center.
Polymer Supports
Polymer-supported triphenylphosphine (B44618) and its derivatives have been extensively used in organic synthesis to simplify product purification by allowing for the easy removal of the phosphine oxide byproduct through filtration. nih.govsemanticscholar.orgrsc.org This principle is readily applicable to this compound, where the aldehyde groups can be used to anchor the ligand onto a polymer backbone, or the phosphine moiety itself can be incorporated during polymerization.
The most common polymer support is polystyrene, which can be functionalized in various ways. nih.gov A straightforward method involves the reaction of a functionalized polymer, such as bromopolystyrene or Merrifield's resin, with a derivative of the phosphine ligand. nih.govingentaconnect.com For this compound, the aldehyde groups could be converted to other functionalities to facilitate grafting onto pre-formed polymers. Alternatively, a monomer containing the this compound unit could be synthesized and then copolymerized with monomers like styrene.
Once immobilized, these polymer-supported ligands can be used to prepare metal complexes for various catalytic applications, including Suzuki-Miyaura cross-coupling reactions and Heck reactions. researchgate.netchemrxiv.org The polymer matrix provides a stable environment for the catalytic center and prevents metal leaching. The efficiency of these polymer-supported catalysts can be influenced by factors such as the cross-linking density of the polymer, the particle size, and the nature of the linker used to attach the ligand. nih.gov
Silica-Based Materials
Silica (B1680970) is another widely used support for heterogeneous catalysts due to its high surface area, mechanical stability, and chemical inertness. rsc.org Phosphine ligands, including derivatives of triphenylphosphine, can be immobilized on silica surfaces through grafting methods. tamu.eduacs.org This typically involves reacting a functionalized phosphine, often containing a trialkoxysilane group, with the silanol (B1196071) groups on the silica surface. tamu.eduresearchgate.net
For this compound, a similar strategy could be employed by first modifying one of the aldehyde groups with a silane (B1218182) coupling agent. The resulting silylated ligand can then be covalently attached to the silica support. researchgate.net The remaining aldehyde groups on the immobilized ligand could potentially participate in further reactions or influence the local environment of the catalytic site.
Silica-supported phosphine-metal complexes have been successfully used in a variety of catalytic reactions. nih.govacs.orgresearchgate.net For example, silica-supported phosphine-gold complexes have demonstrated high reactivity in spirocyclization reactions and could be recycled multiple times without a significant loss of efficiency. nih.govresearchgate.net The rigid structure of the silica support can sometimes lead to enhanced catalytic performance compared to more flexible polymer supports. acs.org However, care must be taken during the grafting process to avoid side reactions that may lead to the formation of inactive phosphorus(V) species on the silica surface. tamu.edu The interaction between the phosphine ligand and the silica surface itself can also be a factor, as the surface can compete for coordination to the metal center. rsc.orgnsf.gov
Zeolite Encapsulation
Zeolites are microporous crystalline aluminosilicates with well-defined pore structures, making them attractive materials for shape-selective catalysis. researchgate.net The encapsulation of metal complexes within the cages or channels of a zeolite, often referred to as a "ship-in-a-bottle" synthesis, can create highly stable and selective heterogeneous catalysts. rsc.org This method prevents the leaching of the catalyst and can influence the selectivity of a reaction by controlling the access of reactants to the active site. researchgate.netfrontiersin.org
While the direct encapsulation of a pre-formed this compound-metal complex might be challenging due to its size, a potential strategy involves the in-situ synthesis of the complex within the zeolite pores. rsc.org This could be achieved by first introducing a smaller metal precursor into the zeolite and then assembling the this compound ligand around it.
Zeolite-encapsulated organometallic complexes serve as well-defined models for studying heterogeneous catalysis. rsc.org The confinement within the zeolite framework can enhance the stability of the catalytic species and provide a unique reaction environment. frontiersin.orgkaust.edu.sa This approach offers the potential to combine the catalytic properties of this compound-metal complexes with the shape-selectivity of zeolites. researchgate.net
Supramolecular Approaches for Catalyst Recovery
Supramolecular chemistry offers innovative strategies for the recovery and recycling of homogeneous catalysts by utilizing non-covalent interactions. researchgate.net These approaches can provide a reversible means of immobilizing a catalyst, allowing it to function in a homogeneous phase during the reaction and then be easily separated upon completion.
For catalysts derived from this compound, supramolecular strategies could involve modifying the ligand with recognition motifs that can bind to a support through interactions such as hydrogen bonding, metal-ligand coordination, or host-guest interactions. researchgate.netacs.org For instance, the ligand could be functionalized with a group that forms a strong hydrogen-bonding pair with a complementary group on a soluble polymer or a solid support. anr.fr After the reaction, a change in conditions, such as temperature or solvent polarity, could be used to trigger the binding of the catalyst to the support, facilitating its separation from the product mixture.
Another approach is the formation of self-assembled structures, such as gels or vesicles, in which the catalyst is entrapped. researchgate.net The reversibility of these self-assembled systems allows for the release and capture of the catalyst as needed. The use of supramolecular cages to encapsulate the catalyst is also a promising strategy. researchgate.netacs.org These cages can provide a defined microenvironment for the catalytic reaction and can be designed for easy separation.
These supramolecular methods offer a dynamic and potentially more versatile alternative to covalent immobilization for catalyst recycling, combining the advantages of both homogeneous and heterogeneous catalysis. researchgate.netnih.gov
Performance Metrics in Heterogeneous Systems
The evaluation of heterogeneous catalysts relies on several key performance metrics that quantify their efficiency, selectivity, and stability. catalysis.blog These metrics are crucial for comparing different catalytic systems and for process optimization.
Turnover Frequency (TOF) is a measure of the intrinsic activity of a catalyst and is defined as the number of molecules of product formed per active site per unit time. osti.govsciencenet.cn A higher TOF indicates a more active catalyst. For supported catalysts, determining the exact number of active sites can be challenging, but it is an essential parameter for calculating a true TOF. pnnl.gov
Turnover Number (TON) represents the total number of moles of product formed per mole of catalyst before it becomes deactivated. researchgate.net TON is a measure of the catalyst's lifetime and stability. A high TON is desirable for practical applications as it minimizes the need for catalyst replacement.
Selectivity refers to the ability of a catalyst to direct a reaction towards a specific product among several possible products. catalysis.blog It is typically expressed as a percentage. High selectivity is critical for reducing waste and simplifying downstream purification processes.
Recyclability is a key advantage of heterogeneous catalysts. It is assessed by performing multiple reaction cycles with the same batch of catalyst and measuring its activity and selectivity in each cycle. A robust catalyst should maintain its performance over numerous cycles with minimal loss of activity.
In the context of catalysts derived from immobilized this compound, these performance metrics are essential for evaluating the effectiveness of the immobilization strategy. For example, in the hydroformylation of olefins using Rh-P-COF catalysts, high TOFs, excellent aldehyde selectivity, and the ability to be recycled more than five times without significant loss of activity have been reported. kaust.edu.samdpi.com
Table 2: Key Performance Metrics for Heterogeneous Catalysts
| Metric | Definition | Significance |
| Turnover Frequency (TOF) | Moles of product per mole of active sites per unit time | Intrinsic catalytic activity |
| Turnover Number (TON) | Moles of product per mole of catalyst before deactivation | Catalyst lifetime and stability |
| Selectivity | (Moles of desired product / Moles of reactant converted) x 100% | Efficiency in producing the target molecule |
| Recyclability | Ability to be reused in multiple catalytic cycles | Economic and environmental viability |
Development of Flow Reactor ProcessesThe integration of catalysts into continuous flow reactors offers significant advantages in terms of efficiency, safety, and scalability. However, the literature does not contain specific examples or developmental research on flow processes that utilize catalysts based on this compound.
The absence of research in these specific areas for this compound contrasts with the wealth of information available for its isomers, particularly tris(4-formylphenyl)phosphine, which has been successfully employed in the synthesis of covalent organic frameworks (COFs) for heterogeneous catalysis. The strategic placement of the aldehyde groups in the para position of the phenyl rings in tris(4-formylphenyl)phosphine allows for the formation of porous, crystalline polymers that can serve as robust supports for catalytic metal centers.
Given the current state of published research, a detailed article on the immobilization strategies and heterogeneous catalysis of this compound, as outlined, cannot be constructed. This highlights a potential area for future research, where the unique steric and electronic properties of this ortho-substituted phosphine ligand could be explored for the development of novel catalytic systems.
Q & A
Basic: What synthetic methodologies are recommended for preparing Tris(2-carboxaldehyde)triphenylphosphine, and how can reaction conditions be optimized?
Methodological Answer:
- Stepwise Synthesis : Start with triphenylphosphine (PPh₃) and 2-carboxaldehyde derivatives. A common approach involves nucleophilic substitution or condensation reactions under anhydrous conditions. For example, analogous Ru(PPh₃)₃Cl₂ synthesis uses ethanol as a solvent and reflux conditions .
- Catalytic Systems : Use transition metal catalysts (e.g., Ru or Rh complexes) to facilitate ligand substitution. Evidence from tris(triphenylphosphine)ruthenium(II) chloride synthesis suggests inert atmospheres (N₂/Ar) and controlled temperatures (e.g., 80–100°C) to prevent oxidation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) are effective, as demonstrated in organophosphorus compound isolation .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify aldehyde proton shifts (δ 9–10 ppm) and aryl group patterns. ³¹P NMR detects phosphorus environments (δ ~20–30 ppm for PPh₃ derivatives) .
- X-ray Crystallography : Resolve molecular geometry and confirm ligand coordination, as seen in tris(triphenylphosphine) metal complexes .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular ion peaks and fragmentation patterns .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Triphenylphosphine derivatives are irritants and may release toxic fumes upon decomposition .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .
- Waste Disposal : Neutralize residues with dilute HCl before disposal in designated organic waste containers .
Advanced: How does this compound participate in catalytic cycles, particularly in cross-coupling or hydrogenation reactions?
Methodological Answer:
- Ligand Role : The aldehyde group enhances electron-withdrawing effects, stabilizing metal centers (e.g., Ru or Pd) during oxidative addition/reductive elimination steps. Similar mechanisms are observed in tris(triphenylphosphine)rhodium(I) chloride catalysis .
- Reaction Optimization : Adjust solvent polarity (e.g., DMF for high-temperature reactions) and ligand-to-metal ratios (1:1–1:3) to balance activity and stability .
- Case Study : In Suzuki-Miyaura coupling, PPh₃ derivatives facilitate transmetalation; kinetic studies using in-situ IR or UV-Vis spectroscopy can monitor intermediate formation .
Advanced: How can researchers address contradictions in reported toxicity or environmental impact data for phosphine-based compounds?
Methodological Answer:
- Data Validation : Cross-reference regulatory databases (e.g., NIST, PubChem) and prioritize peer-reviewed studies. For example, conflicting aquatic toxicity classifications for triphenyl phosphate derivatives highlight the need for standardized OECD testing protocols .
- Computational Modeling : Use QSAR (Quantitative Structure-Activity Relationship) models to predict acute/chronic toxicity based on substituent effects (e.g., aldehyde vs. methoxy groups) .
- Case Study : Reconcile discrepancies in LD₅₀ values by verifying experimental conditions (e.g., solvent, species) in toxicity assays .
Advanced: What strategies mitigate challenges in synthesizing air- or moisture-sensitive intermediates during this compound preparation?
Methodological Answer:
- Inert Atmosphere Techniques : Use Schlenk lines or gloveboxes for moisture-sensitive steps, as shown in tris(trimethylsilyl)phosphine synthesis .
- Stabilizing Agents : Add scavengers like molecular sieves or triethylamine to sequester water or acidic byproducts .
- Real-Time Monitoring : Employ FTIR or Raman spectroscopy to track aldehyde group stability during reactions .
Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the aldehyde group’s LUMO often directs attack in condensation reactions .
- Molecular Dynamics : Model ligand-metal binding energies to optimize catalyst design (e.g., Ru vs. Rh complexes) .
- Software Tools : Use Gaussian or ORCA for energy minimization and transition-state analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
